molecular formula C8H11ClN4 B11813785 5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine

5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine

Cat. No.: B11813785
M. Wt: 198.65 g/mol
InChI Key: BFBKJEZMPXNNGD-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a chloro and methyl substitution on the triazine ring, along with a pyrrolidinyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-6-methyl-1,2,4-triazine with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its ability to bind to biological macromolecules, such as enzymes or receptors, thereby modulating their activity. The chloro and methyl substitutions on the triazine ring influence its electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: Lacks the chloro substitution, resulting in different reactivity and applications.

    5-Chloro-3-(pyrrolidin-1-yl)-1,2,4-triazine:

    5-Chloro-6-methyl-1,2,4-triazine: Lacks the pyrrolidinyl group, leading to different biological and chemical behavior.

Uniqueness

The unique combination of chloro, methyl, and pyrrolidinyl groups in 5-Chloro-6-methyl-3-(pyrrolidin-1-yl)-1,2,4-triazine imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-6-methyl-3-pyrrolidin-1-yl-1,2,4-triazine

InChI

InChI=1S/C8H11ClN4/c1-6-7(9)10-8(12-11-6)13-4-2-3-5-13/h2-5H2,1H3

InChI Key

BFBKJEZMPXNNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=N1)N2CCCC2)Cl

Origin of Product

United States

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